molecular formula C14H12ClN3O B427566 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride CAS No. 33101-93-8

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

Cat. No.: B427566
CAS No.: 33101-93-8
M. Wt: 273.72 g/mol
InChI Key: PUKSXDOBWDDAGI-QGOAFFKASA-N
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Description

2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a chemical compound with the molecular formula C14H12ClN3O . It is also known by its linear formula (1Z)-2-ANILINO-2-OXO-N-PHENYLETHANEHYDRAZONOYL CHLORIDE . The compound’s average mass is approximately 273.7 Da .


Molecular Structure Analysis

The molecular structure of This compound consists of an anilino group , an oxo group , and a phenylethanehydrazonoyl chloride moiety. The chloride atom is attached to the hydrazonoyl group. The compound’s stereochemistry is described as (1Z) , indicating a cis configuration around the double bond .

Scientific Research Applications

Thermal Degradation of Polymers

  • Application in Polymer Science : A study by Coskun et al. (2002) in "Polymer Degradation and Stability" discusses the thermal degradation behavior of methacrylate polymers with side chain amide groups derived from reactions involving chloroacetyl chloride with aniline. This research provides insights into the thermal stability and degradation mechanisms of these polymers, which can have implications in materials science and engineering (Coskun, Erol, Coskun, & Demirelli, 2002).

Synthesis of Heterocyclic Compounds

  • Development of Heterocyclic Compounds : Ergenç and Ozçekiç (1988) in "Die Pharmazie" synthesized various compounds from aldehyde-thiosemicarbazones and alpha-oxo-alpha-methyl-N-(p-substituted phenyl)-ethanehydrazonoyl chloride to test their potential insecticidal, fungicidal, and herbicidal activities. This demonstrates the use of this compound in synthesizing heterocyclic compounds with potential applications in agriculture and pest control (Ergenç & Ozçekiç, 1988).

Study of Tautomeric Structures

  • Exploring Tautomeric Structures : Research by Shawali and Farghaly (2004) in "Tetrahedron" on the synthesis and tautomeric structure of 2-[N-aryl-2-oxo-2-arylethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones reveals insights into the tautomeric forms of these compounds. This kind of research is important for understanding the chemical properties and reactions of these compounds in various applications (Shawali & Farghaly, 2004).

Electropolymerized Aniline Films

  • Electrochemical Applications : A study by Macor et al. (1987) in "Inorganic Chemistry" discusses the characteristics of electropolymerized aniline films, demonstrating their potential use in electrochemical applications. This research contributes to the understanding of the electrochemical properties of aniline derivatives (Macor, Su, Miller, & Spiro, 1987).

High Throughput Screening in Catalysis

  • Catalyst Screening : Kennedy, Messerle, and Rumble (2009) in "New Journal of Chemistry" used UV-Vis spectroscopy for high throughput screening of hydroamination catalysts. This highlights the application of aniline derivatives in the development and testing of new catalysts (Kennedy, Messerle, & Rumble, 2009).

Synthesis of Sulfur and Selenium Compounds

Properties

CAS No.

33101-93-8

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

InChI

InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+

InChI Key

PUKSXDOBWDDAGI-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl

SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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